Cas no 2228473-34-3 (2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride)

2-(5-Fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride is a fluorinated sulfonyl fluoride derivative with a nitro-substituted aromatic ring, offering unique reactivity for selective chemical modifications. Its key advantages include its role as a versatile electrophilic reagent in organic synthesis, particularly in sulfonylation reactions, due to the sulfonyl fluoride group's stability and selectivity. The electron-withdrawing nitro and fluoro substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) and other transformations. This compound is valuable in medicinal chemistry and materials science for introducing sulfonyl fluoride motifs, which are increasingly used in covalent inhibitor design and click chemistry applications. Its structural features enable precise functionalization under mild conditions.
2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride structure
2228473-34-3 structure
Product Name:2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride
CAS No:2228473-34-3
MF:C8H7F2NO4S
MW:251.20728802681
CID:5993478
PubChem ID:165660361
Update Time:2025-10-28

2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride
    • 2228473-34-3
    • EN300-1989236
    • Inchi: 1S/C8H7F2NO4S/c9-7-1-2-8(11(12)13)6(5-7)3-4-16(10,14)15/h1-2,5H,3-4H2
    • InChI Key: OWWPYRUGIWGEKZ-UHFFFAOYSA-N
    • SMILES: S(CCC1C=C(C=CC=1[N+](=O)[O-])F)(=O)(=O)F

Computed Properties

  • Exact Mass: 251.00638520g/mol
  • Monoisotopic Mass: 251.00638520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 88.3Ų

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Additional information on 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride

Comprehensive Guide to 2-(5-Fluoro-2-Nitrophenyl)Ethane-1-Sulfonyl Fluoride (CAS No. 2228473-34-3)

2-(5-Fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228473-34-3) is a specialized fluorinated sulfonyl compound with significant applications in pharmaceutical and chemical research. This compound features a unique molecular structure combining a fluoro-nitrophenyl group with a sulfonyl fluoride moiety, making it valuable for click chemistry and bioconjugation applications. Researchers are increasingly interested in this compound due to its role in proteomics and drug discovery, particularly in the development of covalent inhibitors.

The sulfonyl fluoride group in 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride is highly reactive, enabling selective modifications of proteins and other biomolecules. This property has made it a key tool in chemical biology, where precise labeling and functionalization are required. Recent studies highlight its use in activity-based protein profiling (ABPP), a technique widely employed in cancer research and neurodegenerative disease studies.

From a synthetic perspective, 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride is synthesized through multi-step organic reactions involving fluorination and sulfonylation. Its stability under various conditions makes it suitable for storage and handling in laboratory settings. The compound’s nitrophenyl component also contributes to its UV-visible absorption properties, facilitating analytical detection in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

In the pharmaceutical industry, 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride is gaining attention for its potential in designing covalent drugs. Unlike traditional reversible inhibitors, covalent drugs form stable bonds with target proteins, offering prolonged therapeutic effects. This mechanism is particularly relevant in oncology and inflammatory diseases, where sustained inhibition of key enzymes is desired.

The growing demand for fluorinated building blocks in medicinal chemistry has further elevated the importance of this compound. Fluorine atoms enhance the metabolic stability and bioavailability of drug candidates, addressing challenges in drug development. Researchers frequently search for CAS 2228473-34-3 suppliers and synthetic protocols to incorporate this molecule into their workflows.

Beyond pharmaceuticals, 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride is explored in material science for modifying polymer surfaces. Its ability to introduce sulfonyl fluoride groups enables the creation of functional materials with tailored properties, such as improved adhesion or biocompatibility. These applications align with trends in smart materials and biomedical engineering.

For laboratories working with this compound, proper handling and storage are essential. While not classified as hazardous under standard regulations, it is recommended to use personal protective equipment (PPE) and work in well-ventilated areas. Suppliers often provide technical data sheets (TDS) and safety guidelines to ensure safe usage.

In summary, 2-(5-fluoro-2-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228473-34-3) is a versatile compound with expanding roles in drug discovery, chemical biology, and material science. Its unique reactivity and structural features make it a valuable asset for researchers tackling complex challenges in life sciences and advanced materials.

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